molecular formula C18H18F3N3O B2953777 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-93-1

1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine

Cat. No.: B2953777
CAS No.: 1092345-93-1
M. Wt: 349.357
InChI Key: WBOBIBGBOFDRAV-UHFFFAOYSA-N
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Description

1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a compound featuring a unique structure that makes it of interest in various fields of scientific research, including chemistry, biology, and medicine. It boasts a trifluoromethyl group attached to a pyridine ring, which is then linked to a benzoyl moiety and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine typically involves a multi-step process:

  • Pyridine Derivative Formation: : A trifluoromethylated pyridine derivative is synthesized first through halogenation followed by nucleophilic substitution.

  • Coupling with Benzoyl Chloride: : The trifluoromethylated pyridine derivative is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to form a benzoyl-substituted pyridine compound.

  • Final Coupling with Piperazine: : The intermediate compound is then coupled with methylpiperazine in the presence of a base, such as sodium hydride or potassium carbonate, to form the final compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to increase yield and purity. Continuous flow reactors might be employed to handle large-scale synthesis efficiently and safely.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is known to undergo various chemical reactions:

  • Oxidation: : The trifluoromethyl group can be oxidized under harsh conditions, although this is relatively rare.

  • Reduction: : The compound may be reduced to alter the pyridine ring or the benzoyl moiety, typically using hydrogenation techniques.

  • Substitution: : Electrophilic substitution reactions can modify the benzoyl group, with reagents such as halogens or nitro compounds.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Halogens (e.g., chlorine, bromine) in the presence of Lewis acids (e.g., AlCl₃).

Major Products Formed from these Reactions:
  • Oxidation: : Formation of more oxygenated compounds on the trifluoromethyl group.

  • Reduction: : Conversion to dihydropyridine derivatives or modifications in the benzoyl group.

  • Substitution: : Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine finds usage in several scientific research areas:

  • Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential pharmacological effects, particularly in modulating receptor activity.

  • Industry: : Used in the synthesis of specialized materials or as a building block for more complex compounds.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other compounds with similar structures, 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine stands out due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability.

List of Similar Compounds:
  • 1-Methyl-4-{3-[4-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine

  • 1-Methyl-4-{3-[5-(difluoromethyl)pyridin-2-yl]benzoyl}piperazine

  • 1-Methyl-4-{3-[5-(trifluoromethyl)phenyl]benzoyl}piperazine

Each of these compounds shares a core structure but differs in the positioning or nature of substituents, affecting their chemical behavior and applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c1-23-7-9-24(10-8-23)17(25)14-4-2-3-13(11-14)16-6-5-15(12-22-16)18(19,20)21/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBIBGBOFDRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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